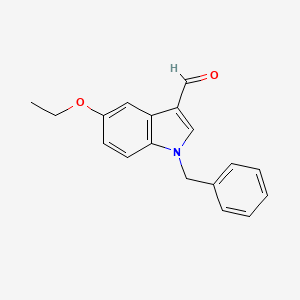

1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities.

Métodos De Preparación

The synthesis of 1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis. This method uses hydrazines and ketones or aldehydes under acidic conditions to form the indole ring. For instance, 1-benzyl-1-phenylhydrazine can be reacted with an appropriate aldehyde in the presence of an acid catalyst to yield the desired indole derivative . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Análisis De Reacciones Químicas

1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Aplicaciones Científicas De Investigación

1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex indole derivatives, which are valuable in medicinal chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

Mecanismo De Acción

The mechanism of action of 1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological pathways. For example, they can inhibit enzymes like tyrosinase, which is involved in melanin synthesis, making them potential candidates for treating hyperpigmentation disorders .

Comparación Con Compuestos Similares

1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:

1-benzyl-1H-indole: This compound lacks the ethoxy and aldehyde groups, which may result in different biological activities and chemical reactivity.

1-benzyl-3-formylindole: Similar to this compound but without the ethoxy group, affecting its solubility and interaction with biological targets.

Ethyl 1H-indole-3-carboxylate:

These comparisons highlight the unique structural features of this compound that contribute to its distinct properties and applications.

Actividad Biológica

1-Benzyl-5-ethoxy-1H-indole-3-carbaldehyde is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an indole derivative characterized by the following structural formula:

This compound features a benzyl group and an ethoxy substituent, which may influence its biological activity through various mechanisms.

Research indicates that compounds similar to this compound exhibit multiple biological activities, including:

- Anti-proliferative Effects : Indole derivatives have shown significant anti-cancer properties. For instance, analogs like 1-benzyl-indole-3-carbinol (I3C) have demonstrated a 1000-fold increase in potency against breast cancer cells compared to their parent compounds .

- Cell Cycle Arrest : These compounds often induce G1 phase cell cycle arrest, which is crucial for inhibiting cancer cell proliferation. This effect is mediated through the downregulation of cyclin-dependent kinases (CDKs) and alterations in transcription factor activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Study 1: Breast Cancer Treatment

A study examined the effects of 1-benzyl-I3C (a related compound) on estrogen-responsive and independent breast cancer cells. The results indicated that this compound significantly inhibited cell growth at low concentrations, demonstrating its potential as a therapeutic agent for treating breast cancer .

Case Study 2: Mechanistic Insights

Investigations into the molecular mechanisms revealed that these indole derivatives disrupt interactions between transcription factors and their target genes, leading to reduced expression of proteins essential for cell cycle progression and survival . This suggests a multifaceted approach to targeting cancer cells through both transcriptional and non-transcriptional pathways.

Propiedades

IUPAC Name |

1-benzyl-5-ethoxyindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-2-21-16-8-9-18-17(10-16)15(13-20)12-19(18)11-14-6-4-3-5-7-14/h3-10,12-13H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFQOLDRMSYFGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C2C=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.